molecular formula C24H18ClF3N2O2 B12410760 NF-|EB-IN-3

NF-|EB-IN-3

Cat. No.: B12410760
M. Wt: 458.9 g/mol
InChI Key: AQAHZVKARZMSBW-UHFFFAOYSA-N
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Description

NF-|EB-IN-3 is a chemical compound known for its role as an inhibitor in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NF-|EB-IN-3 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: NF-|EB-IN-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.

Scientific Research Applications

NF-|EB-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the NF-κB signaling pathway and its role in various chemical processes.

    Biology: Employed in research to understand the molecular mechanisms of inflammation and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the NF-κB pathway.

Mechanism of Action

NF-|EB-IN-3 exerts its effects by inhibiting the NF-κB signaling pathway. This pathway involves the activation of NF-κB, a transcription factor that regulates the expression of genes involved in immune response and inflammation. This compound binds to specific molecular targets within the pathway, preventing the activation of NF-κB and thereby reducing inflammation and cell proliferation.

Comparison with Similar Compounds

    BAY 11-7082: Another NF-κB inhibitor with similar anti-inflammatory properties.

    Parthenolide: A natural product that inhibits NF-κB and has potential therapeutic applications.

    Curcumin: A compound found in turmeric that also inhibits NF-κB and is studied for its anti-inflammatory and anticancer properties.

Uniqueness of NF-|EB-IN-3: this compound is unique due to its specific molecular structure and high potency as an NF-κB inhibitor. Its ability to selectively target the NF-κB pathway makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C24H18ClF3N2O2

Molecular Weight

458.9 g/mol

IUPAC Name

1-(3-chlorobenzoyl)-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-2-carboxamide

InChI

InChI=1S/C24H18ClF3N2O2/c25-17-8-5-7-16(14-17)23(32)30-20-11-4-1-6-15(20)12-13-21(30)22(31)29-19-10-3-2-9-18(19)24(26,27)28/h1-11,14,21H,12-13H2,(H,29,31)

InChI Key

AQAHZVKARZMSBW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1C(=O)NC3=CC=CC=C3C(F)(F)F)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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